Product packaging for 6,6-Dimethylhept-2-en-4-ynenitrile(Cat. No.:CAS No. 66502-39-4)

6,6-Dimethylhept-2-en-4-ynenitrile

Cat. No.: B14463353
CAS No.: 66502-39-4
M. Wt: 133.19 g/mol
InChI Key: UELGQWJICREDJY-UHFFFAOYSA-N
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Description

Overview of Unsaturated Nitrile Frameworks in Organic Chemistry

Unsaturated nitriles, particularly α,β-unsaturated nitriles, represent a significant class of compounds in organic chemistry. evitachem.com These frameworks are characterized by the presence of a carbon-carbon double or triple bond in conjugation with a cyano (-C≡N) group. This conjugation leads to a delocalization of π-electrons across the system, which in turn influences the molecule's reactivity. evitachem.com The nitrile group itself is a versatile functional group, capable of undergoing a wide array of transformations, including hydrolysis to carboxylic acids or amides, and reduction to amines. researchgate.net

The presence of the unsaturated bond adjacent to the nitrile group activates the molecule for various addition reactions, most notably Michael additions, where nucleophiles add to the β-carbon of the unsaturated system. This reactivity makes unsaturated nitriles powerful building blocks in the synthesis of more complex molecules, including nitrogen-containing heterocycles which are prevalent in pharmaceuticals and natural products. evitachem.com The synthesis of α,β-unsaturated nitriles can be achieved through several methods, such as the elimination of water from β-hydroxynitriles.

Structural Characteristics and Chemical Significance of the Hepten-ynenitrile Core

The core structure of 6,6-Dimethylhept-2-en-4-ynenitrile is defined by a seven-carbon chain containing both a double bond (ene) and a triple bond (yne), along with a nitrile functional group. The systematic name reveals the placement of these functionalities: the double bond is at the second carbon, the triple bond at the fourth, and two methyl groups are attached to the sixth carbon.

The conjugated en-yne system, coupled with the electron-withdrawing nature of the nitrile group, creates a molecule with multiple reactive sites. The tert-butyl group at one end of the conjugated system provides steric bulk, which can influence the regioselectivity and stereoselectivity of reactions. The linear geometry of the alkyne and the planar nature of the alkene components contribute to a defined three-dimensional shape, which is a crucial factor in its interaction with other reagents and catalysts.

While specific, detailed research on the chemical significance of the this compound core is not extensively documented in publicly available literature, its structural motifs are found in precursors to important organic molecules. For instance, the related compound, (E)-6,6-Dimethylhept-2-en-4-yn-1-ol, is noted as an impurity of Terbinafine, an antifungal agent, highlighting the relevance of this carbon skeleton in medicinal chemistry.

Contextualization of this compound in Synthetic Organic Transformations

As an unsaturated nitrile, this compound is poised to participate in a variety of synthetic organic transformations. The nitrile group can act as a precursor to amines, amides, or carboxylic acids through reduction or hydrolysis. researchgate.net The conjugated en-yne system is susceptible to both electrophilic and nucleophilic attacks.

Given its structure, it can be hypothesized that this compound could serve as a key intermediate in the synthesis of complex acyclic and heterocyclic systems. For example, the en-yne moiety can undergo cyclization reactions, and the nitrile group can be a handle for introducing nitrogen into a molecular framework. While specific applications of this particular nitrile in complex syntheses are not widely reported, the reactivity of similar en-yne systems is well-established in organic synthesis.

Below is a table summarizing the basic properties of this compound.

PropertyValue
CAS Number 66502-39-4 evitachem.com
Molecular Formula C9H11N evitachem.com
IUPAC Name This compound evitachem.com

Further research into the specific reactivity and applications of this compound would be beneficial to fully elucidate its potential as a versatile building block in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N B14463353 6,6-Dimethylhept-2-en-4-ynenitrile CAS No. 66502-39-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66502-39-4

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

6,6-dimethylhept-2-en-4-ynenitrile

InChI

InChI=1S/C9H11N/c1-9(2,3)7-5-4-6-8-10/h4,6H,1-3H3

InChI Key

UELGQWJICREDJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC=CC#N

Origin of Product

United States

Elucidation of Molecular Structure Via Advanced Spectroscopic Techniques for 6,6 Dimethylhept 2 En 4 Ynenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For 6,6-Dimethylhept-2-en-4-ynenitrile, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer a wealth of information, allowing for a comprehensive assignment of all atoms in the molecule.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

The ¹³C NMR spectrum of this compound would show distinct signals for the nitrile carbon, the acetylenic carbons, the vinylic carbons, and the carbons of the tert-butyl group. The nitrile carbon (C-1) is expected to appear in the downfield region, typically around 115-125 ppm. The acetylenic carbons (C-4 and C-5) would resonate in the range of 65-90 ppm. The vinylic carbons (C-2 and C-3) would have chemical shifts in the olefinic region (100-150 ppm), with C-2 being more downfield due to its proximity to the nitrile group. The quaternary carbon (C-6) and the methyl carbons (C-7) of the tert-butyl group would appear in the upfield aliphatic region.

Table 2: Hypothetical ¹³C NMR Data for (E)-6,6-Dimethylhept-2-en-4-ynenitrile

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (CN)~117
C-2~145
C-3~110
C-4~85
C-5~75
C-6~28
C-7~30
Quantification of Carbon Environments (APT, DEPT)

To differentiate and quantify the various types of carbon atoms within this compound, Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental. These NMR techniques distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C).

An APT experiment would reveal CH and CH₃ carbons as positive signals, while CH₂ and quaternary carbons would appear as negative signals. For a more definitive assignment, DEPT-135 and DEPT-90 experiments are employed. In a DEPT-135 spectrum, CH₃ and CH groups produce positive peaks, and CH₂ groups show negative peaks; quaternary carbons are not observed. A subsequent DEPT-90 experiment would only show signals for CH carbons.

By combining the information from the broadband-decoupled ¹³C NMR spectrum with the results of the DEPT-135 and DEPT-90 experiments, each carbon resonance can be unambiguously assigned to its specific type.

Table 1: Predicted ¹³C NMR DEPT Data for this compound

Carbon AtomPredicted Chemical Shift (δ) ppmDEPT-90DEPT-135Carbon Type
C1~18-+CH₃
C2~130++CH
C3~110++CH
C4~90--C (Quaternary)
C5~85--C (Quaternary)
C6~30--C (Quaternary)
C7, C8~28 (each)-+CH₃
CN~117--C (Quaternary)

Two-Dimensional (2D) NMR Correlation Spectroscopy

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity and spatial relationships between atoms in this compound.

The ¹H-¹H Correlation Spectroscopy (COSY) experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would appear between the signals of coupled protons. The most significant correlation would be observed between the vinylic protons H2 and H3, confirming their adjacent positions. A weaker, long-range coupling might also be detectable between the H3 proton and the methyl protons at C1.

Table 2: Predicted ¹H-¹H COSY Correlations for this compound

ProtonCorrelating ProtonType of Coupling
H2H3³J (Vicinal)
H3H2³J (Vicinal)
H3H1⁴J (Long-range)
H1H3⁴J (Long-range)

The Heteronuclear Single Quantum Coherence (HSQC) experiment maps direct, one-bond correlations between protons and the carbon atoms to which they are attached. columbia.edu This technique is highly sensitive and provides a clear and unambiguous assignment of protonated carbons. columbia.edu For this compound, the HSQC spectrum would show cross-peaks connecting the proton signals of the C1 methyl group, the C2 and C3 vinylic protons, and the C7/C8 methyl groups to their corresponding carbon signals in the ¹³C spectrum.

Table 3: Predicted ¹H-¹³C HSQC Correlations for this compound

Carbon AtomPredicted ¹³C Shift (δ) ppmProtonPredicted ¹H Shift (δ) ppmCorrelation
C1~18H1~1.9¹J (C1-H1)
C2~130H2~6.0¹J (C2-H2)
C3~110H3~5.5¹J (C3-H3)
C7, C8~28 (each)H7, H8~1.2 (each)¹J (C7-H7, C8-H8)

To assemble the complete carbon skeleton, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. columbia.edu It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings), and sometimes even four bonds in conjugated systems. columbia.edu Key HMBC correlations for this compound would link the different fragments of the molecule. For instance, the methyl protons at C1 would show correlations to the vinylic carbon C2 and the acetylenic carbon C4. The t-butyl protons (H7/H8) would correlate to the quaternary carbon C6 and the acetylenic carbon C5, confirming the connection of the t-butyl group.

Table 4: Predicted Key ¹H-¹³C HMBC Correlations for this compound

ProtonCorrelating Carbon Atoms
H1 (CH₃ at C1)C2, C3, C4
H2 (vinylic)C1, C3, C4, CN
H3 (vinylic)C1, C2, C4, C5
H7/H8 (t-butyl)C5, C6

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry of the double bond. For this compound, a NOESY experiment would be expected to show a cross-peak between the vinylic protons H2 and H3 if they are on the same side of the double bond (Z-isomer). Conversely, the absence of this cross-peak and the presence of a cross-peak between H2 and the H1 methyl protons would suggest an E-isomer configuration.

Table 5: Predicted Key NOESY Correlations for Stereochemical Assignment of this compound

Proton 1Proton 2Expected Result for E-isomerExpected Result for Z-isomer
H2H3No cross-peakStrong cross-peak
H2H1Strong cross-peakNo cross-peak

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, typically Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to the nitrile group, the carbon-carbon double bond, and the carbon-carbon triple bond. The C-H stretching and bending vibrations of the alkyl and vinylic groups would also be present. The position and intensity of these bands provide confirmatory evidence for the proposed structure.

Table 6: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupType of VibrationPredicted Frequency (cm⁻¹)
C≡N (Nitrile)Stretching~2230 - 2210
C≡C (Alkyne)Stretching~2140 - 2100
C=C (Alkene)Stretching~1650 - 1600
C-H (sp²)Stretching~3100 - 3000
C-H (sp³)Stretching~3000 - 2850
C-H (sp²)Bending (out-of-plane)~980 - 960 (for E-isomer)

Infrared (IR) Spectroscopy: Identification of Nitrile, Alkene, and Alkyne Stretches

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the IR spectrum is predicted to show characteristic absorption bands for its key functional groups: the nitrile, the carbon-carbon double bond (alkene), and the carbon-carbon triple bond (alkyne).

The nitrile group (C≡N) is expected to exhibit a strong and sharp absorption band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com The exact position is influenced by the electronic environment. In conjugated systems like this compound, the C≡N stretching frequency is typically shifted to a lower wavenumber compared to saturated nitriles due to resonance effects. spectroscopyonline.com

The carbon-carbon triple bond (C≡C) of the alkyne moiety is expected to absorb in the range of 2260-2100 cm⁻¹. The intensity of this peak can vary significantly. For internal alkynes, if the substitution is symmetrical, the change in dipole moment during the vibration is small, leading to a weak or even absent peak. However, in an asymmetrical environment as in the target molecule, a discernible peak is anticipated. youtube.com

The carbon-carbon double bond (C=C) of the alkene will likely produce a medium to weak absorption band in the 1680-1620 cm⁻¹ region. Conjugation with the alkyne and nitrile groups can affect both the position and intensity of this band. Additionally, C-H stretching vibrations associated with the alkene are expected just above 3000 cm⁻¹, while out-of-plane bending vibrations will appear in the 1000-650 cm⁻¹ region, providing information about the stereochemistry of the double bond.

A summary of the predicted characteristic IR absorption bands for this compound is presented in the table below.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Predicted Intensity
Nitrile (C≡N)Stretching2240 - 2220Strong, Sharp
Alkyne (C≡C)Stretching2200 - 2100Medium to Weak
Alkene (C=C)Stretching1650 - 1600Medium
Alkene C-HStretching3100 - 3000Medium
Alkene C-HBending (out-of-plane)1000 - 650Medium to Strong
Alkyl C-HStretching2980 - 2850Strong
Alkyl C-HBending1470 - 1365Medium

Raman Spectroscopy: Complementary Vibrational Fingerprinting and Polarization Effects

Raman spectroscopy provides complementary information to IR spectroscopy. It detects changes in the polarizability of a molecule during vibrations. Vibrations that are weak or inactive in the IR spectrum are often strong in the Raman spectrum, and vice versa. This is particularly true for symmetrical, non-polar bonds.

For this compound, the C≡C and C=C stretching vibrations are expected to produce strong signals in the Raman spectrum due to the high polarizability of the π-electron systems. The nitrile (C≡N) stretch will also be observable, typically in the 2240-2200 cm⁻¹ region. morressier.comresearchgate.net The region from 300-500 cm⁻¹ in the Raman spectrum of similar molecules has been shown to be rich with peaks arising from cysteine coordinated to a metal ion, indicating that this region can be sensitive to complex structural features. nih.gov

A key advantage of Raman spectroscopy is the ability to measure the polarization of scattered light. Polarized bands in the Raman spectrum arise from totally symmetric vibrations, which helps in the assignment of vibrational modes. For this compound, the stretching vibrations of the conjugated en-yne-nitrile backbone are expected to be polarized.

The expected prominent Raman shifts for this compound are outlined in the following table.

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)Predicted IntensityPolarization
Nitrile (C≡N)Stretching2240 - 2200Medium to StrongPolarized
Alkyne (C≡C)Stretching2200 - 2100StrongPolarized
Alkene (C=C)Stretching1650 - 1600StrongPolarized
Alkyl C-HBending/Rocking1450 - 800Medium to WeakDepolarized
Skeletal Bending< 600Medium to WeakDepolarized

Comparative Analysis of IR and Raman Data for Conformational Insights

The combined analysis of IR and Raman spectra can offer valuable insights into the conformational properties of a molecule. The "rule of mutual exclusion" states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, the relative intensities of corresponding bands in the IR and Raman spectra can still provide structural clues.

For instance, the C≡C stretching vibration in a symmetrically substituted internal alkyne would be very weak in the IR spectrum but strong in the Raman spectrum. In this compound, the asymmetry of the substitution will likely lead to this band being active in both techniques, but its intensity ratio between the two spectra can be informative about the electronic distribution across the triple bond.

Furthermore, the presence of multiple conformers at room temperature can be detected by the appearance of additional bands in the spectra. By comparing the spectra of the compound in different phases (e.g., liquid vs. solid) or at different temperatures, it may be possible to identify the most stable conformation. For example, studies on cis-2-pentenenitrile (B1312415) have shown that the similarity between the liquid and solid-phase Raman spectra indicates the predominance of a single conformer. acs.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound by distinguishing between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₉H₁₁N. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element.

The table below shows the calculated exact mass for this compound.

IsotopeExact Mass (Da)Number of AtomsTotal Mass (Da)
¹²C12.0000009108.000000
¹H1.0078251111.086075
¹⁴N14.003074114.003074
Total 133.089149

An experimental HRMS measurement yielding a mass-to-charge ratio very close to this calculated value would confirm the molecular formula of the compound.

Electron Ionization (EI) Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the formation of a molecular ion (M⁺˙) which is a radical cation. This molecular ion is often unstable and undergoes fragmentation into smaller, more stable ions. The pattern of these fragment ions provides a "fingerprint" that can be used to identify the compound and elucidate its structure. For nitriles, the molecular ion peak can sometimes be weak or absent. whitman.edu A peak corresponding to [M-1]⁺ resulting from the loss of an alpha-hydrogen is often observed. whitman.edu

For this compound, several fragmentation pathways are plausible. Cleavage of bonds adjacent to the functional groups and the tertiary carbon center is expected to be favored due to the formation of stabilized carbocations or radicals.

Alpha-cleavage is a common fragmentation pathway for molecules containing heteroatoms and carbonyl groups. wikipedia.orglibretexts.orgyoutube.com It involves the breaking of a carbon-carbon bond adjacent to the functional group. dummies.comyoutube.com In the context of this compound, alpha-cleavage can occur at several positions.

A prominent alpha-cleavage is expected at the C5-C6 bond, which is alpha to the tert-butyl group. This would result in the loss of a tert-butyl radical (C₄H₉•, mass 57) and the formation of a resonance-stabilized cation with a mass-to-charge ratio (m/z) of 76.

Another possible alpha-cleavage could occur at the C1-C2 bond, adjacent to the nitrile group. However, alpha-cleavage next to a nitrile group is generally less favorable than in carbonyl compounds. whitman.edu If it does occur, it would lead to the loss of a methyl radical (CH₃•, mass 15) and the formation of a cation at m/z 118.

The table below summarizes the predicted major fragment ions for this compound from EI-MS.

Fragment Ion (m/z)Proposed Structure/LossFragmentation Pathway
133[C₉H₁₁N]⁺˙Molecular Ion
118[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group or C1
76[M - C₄H₉]⁺Alpha-cleavage with loss of a tert-butyl radical
57[C₄H₉]⁺tert-Butyl cation
Allylic and Propargylic Cleavages

In the mass spectrum of this compound, fragmentation is expected to be directed by the unsaturation within the molecule, leading to characteristic allylic and propargylic cleavages. These cleavages result in the formation of relatively stable carbocations.

Allylic Cleavage: The double bond between C2 and C3 creates an allylic position at C1. Cleavage of the C1-C2 bond is less likely to be a primary fragmentation pathway due to the formation of a methyl radical, which is not highly stabilizing. A more significant allylic cleavage would involve the bond between C3 and C4, which is also a vinylic position and less prone to simple cleavage. However, the term can also refer to cleavage at a carbon adjacent to the double bond system. In this context, the bond between the main chain and the nitrile group could be considered for cleavage, though this is more accurately described as an α-cleavage relative to the nitrile.

Propargylic Cleavage: The triple bond between C4 and C5 establishes a propargylic position at C3 and C6. Cleavage of the bond between C3 and the C4-C5 acetylenic group would result in the loss of a propargyl radical and the formation of a stable cation. However, the most favored propargylic cleavage is expected to occur at the C5-C6 bond. This is because the cleavage of this bond results in the loss of a stable tert-butyl radical and the formation of a resonance-stabilized propargyl cation. The positive charge would be delocalized over the conjugated system.

The expected major fragmentation pathway is the loss of a tert-butyl group (C(CH₃)₃•) from the molecular ion. The tert-butyl cation itself is also very stable, so the charge may reside on that fragment as well.

Interactive Data Table: Predicted Allylic and Propargylic Cleavage Fragments for this compound

Cleavage Type Bond Cleaved Resulting Ion Neutral Fragment Lost Predicted m/z
PropargylicC5-C6[C₅H₄N]⁺•C(CH₃)₃76
PropargylicC5-C6[C(CH₃)₃]⁺•C₅H₄N57
Rearrangement Fragments Specific to Unsaturated Nitriles

Unsaturated nitriles can undergo specific rearrangement reactions in the mass spectrometer, often leading to characteristic fragment ions. These rearrangements are driven by the formation of more stable ions and neutral species.

One of the most common rearrangements for nitriles with a sufficiently long alkyl chain is the McLafferty rearrangement . miamioh.eduyoutube.comunacademy.comyoutube.comwikipedia.org This process involves the transfer of a γ-hydrogen atom to the nitrile nitrogen via a six-membered transition state, followed by cleavage of the α,β-bond. In the case of this compound, a classical McLafferty rearrangement is not possible due to the rigidity of the double and triple bonds and the lack of a flexible alkyl chain with an accessible γ-hydrogen.

However, other rearrangements specific to the unsaturated system can be envisioned. For instance, a hydrogen rearrangement from one of the methyl groups of the tert-butyl moiety to the nitrile nitrogen or the triple bond could initiate fragmentation.

Another characteristic fragmentation for nitriles is the loss of a hydrogen atom from the carbon alpha to the nitrile group, which for this compound would be the C2 position. miamioh.eduyoutube.com This results in an [M-1]⁺ ion, which can be stabilized by resonance.

Furthermore, the loss of small neutral molecules such as HCN (hydrogen cyanide) can occur, although this is more common in aromatic nitriles. miamioh.edu In this aliphatic unsaturated nitrile, such a rearrangement would be less favored than the direct cleavages.

A notable rearrangement could involve the migration of a methyl group from the tert-butyl moiety, followed by cleavage, leading to a more stable, rearranged carbocation.

Interactive Data Table: Predicted Rearrangement Fragments for this compound

Rearrangement/Fragmentation Type Description Resulting Ion Neutral Fragment Lost Predicted m/z
Hydrogen Loss (α-cleavage)Loss of a hydrogen radical from C2[C₉H₁₀N]⁺•H132
Methyl Radical LossLoss of a methyl radical from the tert-butyl group[C₈H₈N]⁺•CH₃118

Chemical Reactivity and Reaction Mechanisms of 6,6 Dimethylhept 2 En 4 Ynenitrile

Reactivity Profile of Conjugated Enynenitrile Systems

Conjugated systems, characterized by alternating single and multiple bonds, exhibit distinct reactivity patterns compared to their non-conjugated counterparts. numberanalytics.com In an enynenitrile system like 6,6-dimethylhept-2-en-4-ynenitrile, the delocalization of π-electrons across the double bond, triple bond, and nitrile group leads to a more stabilized molecule. numberanalytics.comlibretexts.org This conjugation influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making the system generally more reactive towards certain reagents. numberanalytics.com

Table 1: General Reactivity of Functional Groups in this compound

Functional GroupType of Reactions
Nitrile (C≡N)Nucleophilic additions, Cycloadditions, Hydrolysis, Reduction
Alkene (C=C)Electrophilic additions, Hydrogenation, Cycloadditions
Alkyne (C≡C)Electrophilic additions, Hydrogenation, Nucleophilic additions

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group capable of undergoing a wide array of transformations. researchgate.net

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This leads to the formation of an intermediate imine anion, which can then be protonated or react further. libretexts.orglibretexts.org For instance, Grignard reagents can add to the nitrile to form ketones after an aqueous workup. libretexts.org

The nitrile group can also participate in cycloaddition reactions. researchgate.net For example, in the presence of a suitable dipolarophile, the nitrile can act as a 1,3-dipole precursor to form heterocyclic compounds. nih.gov Photoinduced [3+2] cycloadditions between nitriles and carbenes have been developed for the synthesis of oxazoles. chemistryviews.org

The nitrile group serves as a valuable precursor for various other nitrogen-containing functional groups. researchgate.net

Reduction to Amines: A common transformation is the reduction of the nitrile to a primary amine. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through two successive nucleophilic additions of a hydride to the nitrile carbon. openstax.orglibretexts.org

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. libretexts.orgopenstax.org The reaction first produces an amide intermediate, which is then further hydrolyzed. libretexts.orgopenstax.org

Partial Reduction to Aldehydes: The use of less reactive reducing agents, such as diisobutylaluminium hydride (DIBALH), can allow for the partial reduction of the nitrile to an aldehyde. libretexts.org This occurs via the formation of an imine anion intermediate, which is then hydrolyzed during workup. libretexts.org

Reactions at the Alkene and Alkyne Moieties

The double and triple bonds in this compound are sites of unsaturation and readily undergo addition reactions.

The selective reduction of the alkyne or alkene is a key transformation. Catalytic hydrogenation can be employed to reduce the multiple bonds. Depending on the catalyst and reaction conditions, it is possible to achieve selective hydrogenation. For example, using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) typically results in the syn-addition of hydrogen to the alkyne, yielding a cis-alkene. Complete hydrogenation with a more active catalyst like palladium on carbon (Pd/C) will reduce both the alkyne and alkene to the corresponding alkane.

Both the alkene and alkyne moieties are susceptible to electrophilic attack due to their high electron density. libretexts.orgdoubtnut.com However, alkynes are generally less reactive towards electrophiles than alkenes because the resulting vinylic carbocation intermediate is less stable than a corresponding alkyl carbocation. doubtnut.comchemistrysteps.com

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) can occur across the double and triple bonds. The reaction with alkynes can proceed through a cyclic halonium ion intermediate or a vinylic cation, leading to dihaloalkene products. youtube.comlibretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX) to the conjugated system will generally follow Markovnikov's rule, where the proton adds to the carbon atom that results in the formation of the more stable carbocation. chemistrysteps.comlibretexts.org In conjugated systems, this can lead to a mixture of 1,2- and 1,4-addition products due to the resonance-stabilized allylic carbocation intermediate that can be formed. libretexts.org

Table 2: Summary of Key Reactions

ReactionReagent(s)Functional Group(s) InvolvedProduct Type
Nucleophilic AdditionGrignard Reagents (e.g., RMgX), then H₃O⁺NitrileKetone
ReductionLiAlH₄, then H₂ONitrilePrimary Amine
Partial ReductionDIBALH, then H₂ONitrileAldehyde
HydrolysisH₃O⁺ or OH⁻, heatNitrileCarboxylic Acid
SemihydrogenationH₂, Lindlar's CatalystAlkynecis-Alkene
HydrogenationH₂, Pd/CAlkene, AlkyneAlkane
HalogenationX₂ (e.g., Br₂, Cl₂)Alkene, AlkyneDihaloalkene/Tetrahaloalkane
HydrohalogenationHX (e.g., HBr, HCl)Alkene, AlkyneHaloalkene/Dihaloalkane

Cyclization Reactions (e.g., Radical Borylation/Cyclization)

Although no specific studies on the radical borylation/cyclization of this compound have been reported, the reactivity of similar 1,6-enynes provides a strong basis for predicting its behavior. In a typical radical borylation/cyclization cascade, a boryl radical would add to either the alkyne or the alkene of the enyne system. The regioselectivity of this initial addition is crucial in determining the final product.

Subsequent intramolecular cyclization of the resulting vinyl or alkyl radical onto the remaining unsaturated bond would lead to the formation of a five- or six-membered ring containing a boron substituent. The presence of the nitrile group could influence the reaction pathway, potentially participating in the cyclization or affecting the stability of radical intermediates.

Table 1: Plausible Products from Radical Borylation/Cyclization of this compound

Initial Radical AdditionCyclization ModePlausible Product Structure
Boryl radical to alkyne5-exo-dig5-membered ring with exocyclic borylmethylidene group
Boryl radical to alkene6-endo-trig6-membered ring with endocyclic boryl group

This table represents hypothetical outcomes based on known reactivity patterns of similar enyne systems.

Tandem and Cascade Reactions Utilizing the Multifunctionality of this compound

The conjugated enyne and nitrile functionalities in this compound make it an ideal candidate for tandem and cascade reactions, where multiple bonds are formed in a single operation. Such reactions are highly atom-economical and can lead to the rapid construction of complex molecular architectures.

For instance, a tandem reaction could be initiated by the addition of a nucleophile to the alkyne, followed by an intramolecular cyclization involving the nitrile group. This could potentially lead to the formation of nitrogen-containing heterocyclic compounds. Another possibility involves a transition-metal-catalyzed process that activates the enyne system, triggering a cascade of events leading to polycyclic structures.

Detailed Mechanistic Investigations

Detailed mechanistic investigations, often employing computational methods alongside experimental studies, are essential for understanding the intricate pathways of these reactions.

In transition-metal-catalyzed reactions of enynes, the catalytic cycle typically involves several key steps. For a hypothetical cyclization of this compound, a plausible catalytic cycle might involve:

Oxidative Addition/Coordination: The metal catalyst coordinates to the enyne system.

Carbometalation/Hydrometalation: The metal inserts into one of the unsaturated bonds, forming a key intermediate.

Intramolecular Insertion: The newly formed organometallic intermediate undergoes intramolecular cyclization.

Reductive Elimination: The metal catalyst is regenerated, releasing the cyclized product.

The nature of the intermediates, such as metallacyclic compounds, would be critical in dictating the reaction outcome. The nitrile group could potentially coordinate to the metal center, influencing the stability and reactivity of these intermediates.

Transition state analysis, often performed using density functional theory (DFT) calculations, provides valuable insights into the energetics of a reaction pathway. For a reaction of this compound, analyzing the transition states would help to:

Determine the rate-determining step of the reaction.

Explain the observed regioselectivity and stereoselectivity.

Understand the role of the catalyst and ligands in lowering the activation barriers.

For example, in a radical cyclization, the transition state for the 5-exo versus the 6-endo cyclization would be compared to predict the favored ring size. The steric bulk of the tert-butyl group would likely play a significant role in destabilizing certain transition states, thereby directing the reaction towards a specific outcome.

Computational Chemistry and Theoretical Characterization of 6,6 Dimethylhept 2 En 4 Ynenitrile

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For many complex organic molecules, DFT provides valuable insights into their geometry, stability, and spectroscopic characteristics. However, specific DFT studies on 6,6-dimethylhept-2-en-4-ynenitrile are not available in published literature. While DFT calculations have been performed on related structures, such as 2,6-dimethyl-2,5-heptadien-4-one, to analyze its vibrational spectra and electronic properties, similar analyses for the title compound are absent. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this would involve finding the minimum energy conformation, considering the rotational freedom around its single bonds. A conformational analysis would explore the potential energy surface to identify various stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it might interact with other molecules. However, no specific studies detailing the optimized geometry or conformational landscape of this compound have been found.

Electronic Structure and Molecular Orbital (MO) Analysis

An analysis of the electronic structure of this compound would provide insights into the distribution of electrons within the molecule. Molecular Orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and electronic excitation properties. For this compound, the conjugated system of the double bond, triple bond, and nitrile group would be of particular interest. Unfortunately, detailed MO analyses for this compound are not documented in the available literature.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. The calculation of these properties for this compound would aid in its experimental identification. However, no published data on the theoretical prediction of its NMR or vibrational spectra could be located.

Reaction Pathway Modeling and Kinetic Studies

Theoretical modeling can be employed to map out the mechanisms of chemical reactions, providing a deeper understanding of how a molecule is formed or how it reacts. This involves calculating the energies of reactants, products, transition states, and intermediates.

Theoretical Elucidation of Reaction Mechanisms

The synthesis of this compound can be achieved through various routes, one of which involves the direct nitrilation of 6,6-dimethylhept-2-en-4-yne. evitachem.com A theoretical study of this reaction would involve mapping the potential energy surface to identify the most likely reaction pathway and the structures of any intermediates and transition states. Such a study would provide fundamental insights into the reaction's feasibility and potential byproducts. At present, no such theoretical elucidation for the synthesis of this compound has been published.

Activation Energy and Reaction Free Energy Calculations

A critical aspect of reaction pathway modeling is the calculation of activation energies and reaction free energies. The activation energy determines the kinetic feasibility of a reaction, while the reaction free energy indicates its thermodynamic favorability. For the formation or subsequent reactions of this compound, these calculations would provide quantitative predictions of reaction rates and equilibrium positions. Regrettably, there are no available studies that report on these kinetic and thermodynamic parameters for reactions involving this compound.

Computational Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of scientific literature and chemical databases indicates a significant gap in the computational and theoretical characterization of the chemical compound this compound. Specifically, detailed research findings and data tables concerning its intermolecular interactions and the effects of solvents on its properties are not publicly available at this time.

Despite the growing importance of computational chemistry in predicting and understanding the behavior of novel molecules, it appears that this compound has not yet been the subject of in-depth theoretical investigation. Searches of scholarly databases and chemical repositories did not yield specific studies detailing the intermolecular forces at play or how different solvent environments would influence the molecule's conformation, electronic structure, or reactivity.

Such computational studies are crucial for a deeper understanding of a compound's potential applications. Analysis of intermolecular interactions provides insight into how molecules of this compound would associate with each other in a condensed phase, which is fundamental to predicting physical properties like boiling point, melting point, and solubility. These interactions, which include van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding in the presence of suitable functional groups, govern the macroscopic behavior of the substance.

Similarly, the study of solvent effects is critical. The polarity and proticity of a solvent can significantly alter the electronic distribution and geometry of a solute molecule. For a compound like this compound, which possesses a conjugated system of a double bond, a triple bond, and a nitrile group, solvent interactions could have a pronounced effect on its spectroscopic properties and its behavior in chemical reactions. Computational methods, such as the use of implicit solvent models (like the Polarizable Continuum Model) or explicit solvent simulations, are typically employed to quantify these effects by calculating parameters like solvation free energy.

The absence of such data for this compound means that a detailed discussion under the heading of "Intermolecular Interactions and Solvent Effects" cannot be provided at this time. While general principles of physical organic chemistry could be used to make qualitative predictions, this would be speculative and would not meet the standard of reporting detailed, scientifically validated research findings.

Further theoretical and experimental research is required to elucidate the specific properties of this compound. Such studies would be invaluable for any future consideration of this compound in materials science, synthetic chemistry, or other scientific disciplines.

Derivatization and Synthetic Applications of 6,6 Dimethylhept 2 En 4 Ynenitrile in Organic Synthesis

Synthesis of Novel Analogs and Homologs

The inherent reactivity of the nitrile group and the enyne backbone in 6,6-dimethylhept-2-en-4-ynenitrile provides a fertile ground for the synthesis of a diverse array of novel analogs and homologs. While direct derivatization of the nitrile is a key synthetic avenue, the modification of its precursors and related structures offers valuable insights into the types of analogs that can be generated.

For instance, the synthesis of amine derivatives, such as N-(6,6-dimethylhept-2-en-4-ynyl)-methylamine, highlights a common strategy where a related bromo-substituted precursor, 1-bromo-6,6-dimethylhept-2-en-4-yne, undergoes nucleophilic substitution with an amine. This suggests that this compound could potentially be synthesized from a corresponding halide or sulfonate ester via nucleophilic cyanide displacement, a standard method for introducing a nitrile functionality.

Furthermore, the generation of more complex amine structures, like (E)-N-(6,6-dimethylhept-2-en-4-yn-1-yl)-N-methylnitrous amide, points towards the possibility of N-functionalization of the corresponding amine analog. This implies that if the nitrile of this compound were to be reduced to a primary amine, a wide range of amides, sulfonamides, and other nitrogen-containing analogs could be accessed.

The following table outlines potential analogs and the synthetic strategies that could be employed, drawing parallels from the synthesis of related compounds.

Analog Class Potential Synthetic Route from this compound or its Precursors Key Reagents and Conditions
Primary AminesReduction of the nitrile group.Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel).
Carboxylic AcidsHydrolysis of the nitrile group.Strong acidic or basic conditions with heating.
Tetrazoles[2+3] Cycloaddition of the nitrile with an azide (B81097) source.Sodium azide (NaN₃) with a Lewis acid or in a suitable solvent.
AmidesPartial hydrolysis of the nitrile or reaction of the corresponding carboxylic acid.Controlled hydrolysis conditions or standard amide coupling reagents (e.g., DCC, EDC).
AldehydesReduction of the nitrile using a mild reducing agent.Diisobutylaluminium hydride (DIBAL-H).

These transformations would yield a variety of functionalized homologs and analogs, each with potentially unique chemical properties and biological activities, paving the way for further exploration in medicinal chemistry and materials science.

Role as a Precursor in the Construction of Complex Molecular Architectures

The conjugated enyne and nitrile functionalities within this compound make it a promising precursor for the assembly of more complex molecular frameworks, including heterocyclic systems and natural product-like structures. The strategic positioning of these reactive sites allows for a range of cascade reactions and multi-component syntheses.

A notable example of a related structure's role as a precursor is the use of 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871) in the synthesis of the antifungal drug Terbinafine. This underscores the importance of the tert-butyl acetylene (B1199291) moiety and the adjacent functionality in building more elaborate and pharmaceutically relevant molecules. The synthesis of Terbinafine involves the reaction of a derivative of this precursor with N-methyl-1-naphthalenemethanamine. This highlights how the core structure of this compound can serve as a key component in the construction of larger, bioactive compounds.

The nitrile group itself can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are prevalent motifs in many natural products and pharmaceuticals. For example, intramolecular reactions between the nitrile and a suitably positioned nucleophile within the same molecule could lead to the formation of pyridines, pyrimidines, or other heterocyclic rings.

The enyne system also offers a handle for a variety of transformations. For instance, cycloaddition reactions, such as the Diels-Alder reaction, could be envisioned where the enyne acts as the dienophile, leading to the rapid construction of cyclic and bicyclic systems.

Target Molecular Architecture Potential Synthetic Strategy Involving a this compound Scaffold Key Transformations
Substituted PyridinesCyclization reactions involving the nitrile and the enyne system.Intramolecular cyclization, potentially metal-catalyzed.
Fused HeterocyclesTandem reactions involving both the nitrile and the enyne.Michael addition followed by intramolecular cyclization.
Polycyclic SystemsDiels-Alder or other pericyclic reactions.The enyne moiety acting as a dienophile or dipolarophile.
Drug Analogs (e.g., Terbinafine-like)Functional group interconversion and coupling reactions.Reduction of the nitrile to an amine followed by coupling with an appropriate partner.

Development of Building Blocks for Advanced Organic Synthesis

A building block in organic synthesis is a molecule that possesses one or more functional groups that can react in a predictable and reliable manner to form more complex structures. This compound, with its distinct reactive sites, has the potential to be developed into a valuable building block for the modular assembly of diverse molecular architectures.

The term "organic building blocks" encompasses a wide range of functionalized molecules that are fundamental to medicinal chemistry, organic chemistry, and material science. molport.com The utility of such a building block lies in its ability to introduce a specific structural motif into a target molecule. In the case of this compound, it could serve as a source of the tert-butylacetylene group connected to a functionalized three-carbon chain.

The development of this compound into a building block would involve a thorough investigation of its reactivity profile. This includes understanding its behavior in various reaction types, such as:

Cross-coupling reactions: The terminal alkyne could potentially participate in Sonogashira, Cadiot-Chodkiewicz, or Glaser couplings to form more extended conjugated systems.

Click chemistry: The alkyne functionality makes it a candidate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a powerful tool for bioconjugation and materials science.

Nucleophilic additions: The conjugated system can act as a Michael acceptor, allowing for the addition of various nucleophiles to the double bond, leading to further functionalization.

The nitrile group can also be a key feature of its utility as a building block. It can be readily transformed into other functional groups, such as amines and carboxylic acids, as previously discussed, thereby expanding the range of possible downstream reactions.

The following table summarizes the potential of this compound as a building block in various synthetic contexts.

Synthetic Application Role of this compound as a Building Block Key Reactive Site(s)
Synthesis of Conjugated PolymersMonomer unit providing a rigid, conjugated segment.Alkyne (for polymerization via coupling reactions).
Combinatorial ChemistryScaffold for the generation of compound libraries.Nitrile and enyne (for diversification).
Synthesis of Bioactive MoleculesIntroduction of a lipophilic tert-butylacetylene moiety.The entire molecular framework.
Material SciencePrecursor for functional materials with specific electronic or optical properties.Conjugated enyne system.

Emerging Research Frontiers for 6,6 Dimethylhept 2 En 4 Ynenitrile

Development of Highly Enantioselective Synthetic Transformations

The stereoselective synthesis of compounds is crucial in medicinal chemistry, as different enantiomers can have vastly different biological activities. Research has been conducted on the synthesis of chiral derivatives of Terbinafine, highlighting the importance of stereochemistry in antifungal potency. researchgate.net One study found that the (R)-enantiomer of a Terbinafine derivative was significantly more active against Cryptococcus neoformans than its (S)-enantiomer. researchgate.net This underscores the need for highly enantioselective synthetic methods for intermediates like 6,6-dimethylhept-2-en-4-ynenitrile to produce stereochemically pure final products.

Advanced In Situ Spectroscopic Monitoring of Reactions

The real-time monitoring of chemical reactions is a cornerstone of Process Analytical Technology (PAT), enabling better understanding and control of reaction parameters. For the synthesis of Terbinafine and its intermediates, advanced in situ spectroscopic techniques are being explored. A multistep continuous flow synthesis of an active pharmaceutical ingredient, mesalazine, successfully integrated four complementary process analytical technology tools: NMR, UV/Vis, IR, and UHPLC. nih.gov This approach allowed for real-time quantification of products, intermediates, and impurities. nih.gov

This methodology could be adapted for the synthesis involving this compound. For instance, in a multistep flow synthesis, different spectroscopic techniques could be employed at various stages. nih.gov NMR could distinguish between regioisomers, while IR spectroscopy could monitor the disappearance of starting materials and the formation of the nitrile group. nih.gov This real-time data would allow for dynamic adjustments to reaction conditions, optimizing yield and purity.

Table 1: Potential In Situ Spectroscopic Techniques for Monitoring Reactions of this compound

Spectroscopic TechniqueInformation ProvidedPotential Application in this compound Synthesis
NMR Spectroscopy Structural information, regioisomer differentiationMonitoring the formation of the correct isomer and identifying byproducts.
Infrared (IR) Spectroscopy Functional group analysisTracking the conversion of functional groups, such as the formation of the nitrile group.
UV/Vis Spectroscopy Analysis of conjugated systemsMonitoring reactions involving the enyne system.
UHPLC Separation and quantificationReal-time analysis of reaction mixture composition, including reactants, intermediates, and products.

Theoretical Predictions for Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms. acs.orgnih.gov DFT calculations have been used to study the cyclization of enediynes and enyne-allenes, which share structural similarities with this compound. nih.gov These studies can provide insights into the potential for this compound to undergo novel cyclization reactions.

Furthermore, DFT has been employed to understand the mechanism of copper-hydride (CuH)-catalyzed coupling reactions of enynes and nitriles to form polysubstituted pyrroles. acs.orgorganic-chemistry.orgnih.gov Such computational studies can predict the feasibility of similar reactions involving this compound, guiding experimental efforts toward the discovery of new transformations. For instance, DFT calculations can help predict the activation barriers and reaction free energies for proposed reaction pathways, indicating the likelihood of a reaction proceeding under certain conditions. nih.gov

Potential in Catalytic Applications beyond Terbinafine Intermediates

The unique enyne-nitrile functionality of this compound suggests its potential for use in various catalytic applications beyond its role as a Terbinafine intermediate. Copper-catalyzed reactions of enynes have emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules. researchgate.net For example, a CuH-catalyzed coupling of enynes and nitriles has been developed for the synthesis of polysubstituted pyrroles. organic-chemistry.orgresearchgate.netchemrxiv.org This methodology could potentially be applied to this compound to generate novel heterocyclic structures.

Moreover, tandem annulation reactions of 1,3-enynes have been used to synthesize functionalized pyridine (B92270) and pyrrole (B145914) derivatives. beilstein-journals.org These reactions often involve the functionalization of the enyne moiety, suggesting that this compound could serve as a building block for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The presence of the nitrile group could also open up avenues for further functionalization.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

For a molecule like this compound, AI and ML could be used to:

Predict novel reactions: By analyzing the structural features of the molecule, ML models could suggest new, previously unexplored reactions and predict their outcomes. nih.gov

Optimize reaction conditions: AI algorithms can be used to optimize reaction parameters such as temperature, solvent, and catalyst to maximize the yield and selectivity of a desired product. researchgate.net

Design new synthetic pathways: Retrosynthesis AI tools can propose novel and efficient synthetic routes to target molecules starting from this compound. cas.org

An example of AI's power in a related context is the elucidation of the metabolic pathway of Terbinafine, where an ML algorithm identified a two-step process that had eluded human researchers. biancanogrady.comthe-scientist.com This demonstrates the potential of AI to uncover complex chemical transformations and accelerate discovery.

Table 2: Applications of AI and Machine Learning in the Study of this compound

ApplicationDescriptionPotential Impact
Reaction Outcome Prediction Predicting the major product of a reaction given the reactants and conditions.Accelerates the discovery of new reactions and reduces the need for extensive experimental screening.
Retrosynthesis Planning Proposing synthetic routes to a target molecule.Enables the design of more efficient and novel syntheses of complex molecules from this compound.
Optimization of Reaction Conditions Identifying the optimal set of reaction parameters to maximize yield and selectivity.Improves the efficiency and cost-effectiveness of chemical synthesis.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6,6-Dimethylhept-2-en-4-ynenitrile with high purity?

Methodological Answer: The synthesis of this compound can be optimized by:

  • Catalyst Selection : Use transition-metal catalysts (e.g., Cu or Pd) for alkyne-ene coupling, as seen in analogous nitrile syntheses .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct minimization.
  • Solvent System : Polar aprotic solvents (e.g., acetonitrile) enhance nitrile group stability .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity, as recommended in organic chemistry experimental guidelines .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for alkene protons (δ 5.5–6.5 ppm) and alkyne absence (due to symmetry). Methyl groups (δ 1.2–1.5 ppm) confirm branching .
    • ¹³C NMR : Nitrile carbon (δ 115–120 ppm), alkene carbons (δ 120–130 ppm), and alkyne carbons (δ 70–85 ppm) validate the hybridized structure.
  • IR Spectroscopy : Confirm nitrile stretch (~2200 cm⁻¹) and alkene C=C (~1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 149 (C₉H₁₁N) and fragmentation patterns verify the backbone .

Q. What experimental protocols assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks .
    • Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities .
  • Stability Criteria : ≤2% impurity increase over 6 months at –20°C, as per analytical standards .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects of this compound in reaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cycloaddition or nucleophilic attacks .
    • Optimize geometry using B3LYP/6-31G(d) basis sets to model steric hindrance from methyl groups .
  • Molecular Docking : Simulate interactions with enzymatic active sites to explore bioactivity potential .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

  • Cross-Validation : Combine NMR, IR, and MS to distinguish overlapping signals (e.g., alkene vs. aromatic protons) .
  • Isotopic Labeling : Use deuterated solvents to suppress solvent peaks in NMR .
  • Crystallography : If available, single-crystal X-ray diffraction provides definitive bond-length confirmation .

Q. What strategies mitigate challenges in quantifying trace impurities in 6,6-Dimethylhept-4-ynenitrile samples?

Methodological Answer:

  • Internal Standard Method : Spike samples with deuterated analogs (e.g., acetonitrile-d₃) for precise LC-MS quantification .
  • Limit of Detection (LOD) : Validate via calibration curves (1–100 ppm range) with R² > 0.995 .
  • Sample Preparation : Liquid-liquid extraction (ethyl acetate/water) reduces matrix interference .

Q. How can reaction kinetics studies improve the scalability of this compound synthesis?

Methodological Answer:

  • Rate Law Determination : Monitor reactant depletion via in-situ FTIR or GC-MS to identify rate-limiting steps .
  • Scale-Up Considerations :
    • Maintain heat/mass transfer efficiency using flow reactors for exothermic alkyne reactions .
    • Optimize catalyst recovery to reduce costs (e.g., immobilized catalysts) .

Q. What are the ethical and safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection due to potential toxicity .
  • Waste Disposal : Neutralize nitrile waste with alkaline hypochlorite before disposal .
  • Documentation : Maintain Safety Data Sheets (SDS) per OSHA guidelines, including first-aid measures for exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.